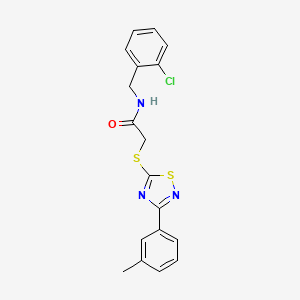

![molecular formula C8H5FN2O2 B2945792 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190319-87-9](/img/structure/B2945792.png)

5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

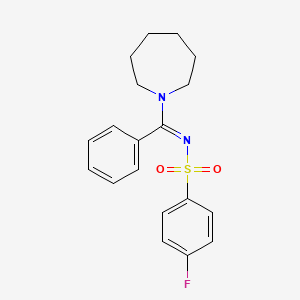

“5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1190319-87-9 . It has a linear formula of C8H5FN2O2 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code of the compound is 1S/C8H5FN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.14 . It is solid in its physical form .Aplicaciones Científicas De Investigación

Cancer Therapy

5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) . These receptors are involved in various types of tumors, and their abnormal activation is associated with cancer progression. Compounds derived from this acid have been evaluated for their potential as cancer therapeutics, particularly in breast cancer treatment, where they have inhibited cell proliferation and induced apoptosis .

FGFR Inhibitors Development

The compound serves as a core structure for developing new FGFR inhibitors. These inhibitors are crucial in treating cancers with abnormal FGFR signaling pathways, such as lung, prostate, bladder, and liver cancers. The derivatives of this compound have been under clinical investigation for their efficacy in cancer treatment .

Biological Activity of Pyrrolopyridine

Pyrrolopyridine derivatives, including those with the 5-fluoro-1H-pyrrolo[3,2-b]pyridine scaffold, have been used in anticancer therapy. They show inhibitory effects against FMS kinase, making them promising candidates for developing anticancer and antiarthritic drugs .

PB2 Inhibitors

Derivatives of 5-fluoro-1H-pyrrolo[3,2-b]pyridine have been discovered as potent PB2 inhibitors. PB2 is a subunit of the influenza virus polymerase complex, and its inhibition can lead to the development of new antiviral drugs .

Azaindole Synthesis

The azaindole scaffold, which includes 5-fluoro-4-azaindole-3-carboxylic acid, is present in many biologically active natural products and synthetic derivatives. This scaffold has yielded several therapeutic agents for various diseases, highlighting the importance of this compound in medicinal chemistry .

Substituted Pyridines Synthesis

The compound is used in the synthesis of substituted pyridines with diverse functional groups. These pyridines are important structural motifs found in numerous bioactive molecules, and the methodologies developed using this compound provide a robust route for synthesizing biologically relevant molecules .

Safety and Hazards

Propiedades

IUPAC Name |

5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZLQRXTGNJDCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=C2C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2945710.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2945712.png)

![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/no-structure.png)

![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2945717.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2945718.png)

![N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2945720.png)

![2-[4,7,8-Trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2945724.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2945729.png)

![ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2945732.png)